Zucapsaicin, the cis-isomer of capsaicin, is a topical analgesic used to treat osteoarthritis of the knee and other neuropathic pain. It is a modulator of transient receptor potential cation channel subfamily V member 1 (TRPV-1), also known as the vanilloid or capsaicin receptor 1, that reduces pain and improves articular functions. Zucapsaicin has also been evaluated for the management of several conditions manifested by chronic nerve pain. These conditions include herpes simplex (HSV) infections, cluster headaches, migraine, and osteoarthritis of the knee. Zucapsaicin was approved by the Health Canada in 2010 as topical cream marketed under the brand name Zuacta but currently not FDA-approved.
Zucapsaicin
CAS No.: 25775-90-0
Cat. No.: VC21327994
Molecular Formula: C18H27NO3
Molecular Weight: 305.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 25775-90-0 |
---|---|
Molecular Formula | C18H27NO3 |
Molecular Weight | 305.4 g/mol |
IUPAC Name | (Z)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnon-6-enamide |
Standard InChI | InChI=1S/C18H27NO3/c1-14(2)8-6-4-5-7-9-18(21)19-13-15-10-11-16(20)17(12-15)22-3/h6,8,10-12,14,20H,4-5,7,9,13H2,1-3H3,(H,19,21)/b8-6- |
Standard InChI Key | YKPUWZUDDOIDPM-VURMDHGXSA-N |
Isomeric SMILES | CC(C)/C=C\CCCCC(=O)NCC1=CC(=C(C=C1)O)OC |
SMILES | CC(C)C=CCCCCC(=O)NCC1=CC(=C(C=C1)O)OC |
Canonical SMILES | CC(C)C=CCCCCC(=O)NCC1=CC(=C(C=C1)O)OC |
Melting Point | 71.5-74.5 |
Chemical Properties and Structure
Molecular Characteristics
Zucapsaicin possesses distinct chemical properties that contribute to its therapeutic efficacy. The compound has the chemical formula C₁₈H₂₇NO₃ with a molecular weight of 305.4119 (average) or 305.199093735 (monoisotopic) . Its IUPAC name is (Z)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnon-6-enamide, reflecting its structural configuration .
Physical and Solubility Properties
Physically, zucapsaicin appears as a white to off-white crystalline powder . Regarding its solubility profile, the compound is freely soluble in acetonitrile and demonstrates very high solubility in both ethanol and methanol . These solubility characteristics influence its formulation properties and topical delivery system development.
Structural Classification
Classified as a synthetic organic compound, zucapsaicin belongs to the vanilloid family, sharing structural similarities with natural capsaicin but featuring a critical cis-configuration that distinguishes its pharmacological profile . This configuration is essential to its specific binding properties and therapeutic effects.
Mechanism of Action
Primary Target and Initial Effects
Zucapsaicin's primary mechanism involves agonist activity at the TRPV1 receptor located on nociceptive neurons . Upon application, it excites and subsequently desensitizes C-fibers through this agonist action . The compound binds to intracellular sites on TRPV1 channels and initially stimulates them, producing a characteristic burning sensation experienced by some patients upon application .
Cellular and Molecular Effects
At the cellular level, activation of TRPV1 by zucapsaicin triggers calcium and sodium influx, leading to cell depolarization . This initial hypersensitization is followed by reduced sensitivity and persistent desensitization (tachyphylaxis) of the channels through various calcium-dependent pathways . The desensitization process is thought to be directly dependent on intracellular calcium levels .
Signaling Pathways
Zucapsaicin activates multiple intracellular signaling pathways that contribute to its analgesic effects. It stimulates calcineurin and calcium-dependent protein kinase C isoforms, resulting in phosphorylation of TRPV1 . This phosphorylation enhances responsivity to zucapsaicin by potentiating capsaicin- or proton-evoked responses and reducing the temperature threshold for TRPV1 activation .
Additionally, studies suggest that zucapsaicin activates phospholipase C with subsequent phosphatidylinositol 4,5-biphosphate (PIP2) hydrolysis, which results in TRPV1 inactivation . The compound also affects peptidergic afferent neurons via a desensitization mechanism, decreasing the levels of dorsal root ganglia and sciatic calcitonin gene-related peptide (CGRP) and substance P (SP) .
Pharmacokinetics and Pharmacodynamics
Absorption and Distribution
Zucapsaicin exhibits minimal systemic absorption when applied topically, with the compound predominantly localizing at the application site . Animal studies have indicated that systemic absorption is approximately 0.075% . This limited absorption contributes to its favorable safety profile and targeted action.
Clinical Pharmacokinetics
A multi-dose study conducted in healthy volunteers with topical application of 0.65 g of ZUACTA to each knee three times daily for 7 days demonstrated no detectable systemic levels of zucapsaicin in any serum samples (lower limit of quantitation = 0.5 ng/mL) . This confirms the compound's minimal systemic distribution following topical application.
Metabolism and Elimination
Clinical Applications and Efficacy
Approved Indications
Zucapsaicin has been approved as an adjunct therapy to relieve severe pain associated with osteoarthritis of the knee in selected adult patients . This targeted application makes it particularly valuable for patients who continue to experience significant pain despite conventional oral analgesic use.
Clinical Trial Evidence
Key clinical evidence for zucapsaicin's efficacy comes from study WL-1001-05-01, which evaluated the compound against a lower concentration (0.01%) control . While efficacy was similar to the control for patients with mild to moderate pain already using NSAIDs or COX-2 inhibitors, zucapsaicin demonstrated superior efficacy in patients still experiencing severe pain despite oral analgesic use .
Analysis of this study revealed a significant baseline-by-treatment interaction for the three co-primary endpoints, with piece-wise linear regression showing improvement in the WOMAC Pain Subscale (p = 0.0089) .
Efficacy in Severe Pain Patients
For patients with severe baseline pain (WOMAC Pain Subscale scores >13), zucapsaicin demonstrated clinically meaningful superiority over the control formulation, as shown in Table 1:
Table 1: WOMAC Pain Subscale: Time-Weighted Average Least Squares Means from Piece-wise Linear Model for the Change from Baseline During the Treatment Period for Severe Baseline WOMAC Pain Subscale Values
Baseline Value | ZUACTA (N = 79) | Zucapsaicin Cream 0.01% (N = 74) | Difference in Estimated Mean Response |
---|---|---|---|
14 | 4.36 | 3.64 | 0.71 |
15 | 4.81 | 3.92 | 0.89 |
16 | 5.26 | 4.19 | 1.07 |
17 | 5.72 | 4.47 | 1.25 |
18 | 6.17 | 4.75 | 1.42 |
19 | 6.63 | 5.02 | 1.60 |
20 | 7.08 | 5.30 | 1.78 |
Response Rate Assessment
The OARSI Simplified Response criteria showed significant treatment effects, particularly in the severe pain subgroup, as detailed in Table 2:
Table 2: OARSI Simplified Response of Patients with Severe Pain (Baseline Pain >13)
Response | ZUACTA (%) | Zucapsaicin 0.01% (%) | Treatment Effect | P-Value |
---|---|---|---|---|
Yes | 78 | 51 | 27% | <0.0001 |
No | 22 | 49 |
These results demonstrate that for patients with severe pain, zucapsaicin provides a clinically significant improvement compared to the lower-concentration control .
Formulation and Administration
Excipients and Packaging
The cream base contains benzyl alcohol, cetyl alcohol, glyceryl stearate, isopropyl myristate, polyethylene glycol 100 stearate, purified water, sorbitol solution, and white petrolatum . This formulation is designed to optimize topical delivery and stability.
The product is supplied in 30 g and 60 g epoxy-lined aluminum tubes with polypropylene caps to maintain product integrity and facilitate application .
Dosing Regimen
The typical administration protocol for zucapsaicin cream involves application three times daily to the affected knee area . This regimen was established based on clinical trials demonstrating optimal efficacy with this frequency of application.
Preclinical Studies
Toxicology Studies
A 4-week oral toxicity study in dogs administered zucapsaicin at doses of 0, 3, 10, and 30 mg/kg/day, with ECG examinations performed pre-test and during Week 4 . In both the minipig and dog studies, all ECGs were reported as normal at all collection points, suggesting minimal cardiovascular impact .
Pharmacokinetic Animal Studies
Long-term in vivo dermal pharmacokinetic studies were conducted in rats (6 months) and minipigs (9 months) to establish the systemic absorption profile following topical application . These studies helped establish the minimal systemic absorption that characterizes the compound.
Regulatory Status
Regulatory Classification
The compound is classified as both an approved drug (in Canada) and an investigational agent (in jurisdictions where approval is pending) . This dual classification reflects its established efficacy in some markets while research continues in others.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume